molecular formula C12H19NO2 B2733672 1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 2189894-99-1

1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2733672
CAS No.: 2189894-99-1
M. Wt: 209.289
InChI Key: DFBYAUNPKZZBOO-UHFFFAOYSA-N
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Description

1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a spirocyclic compound characterized by its unique structural framework.

Preparation Methods

The synthesis of 1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions on a Grubbs catalyst, although this approach can be complex and expensive .

Chemical Reactions Analysis

1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and its ability to undergo a variety of chemical reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-7-3-12(4-8-13)5-9-15-10-6-12/h2H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBYAUNPKZZBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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